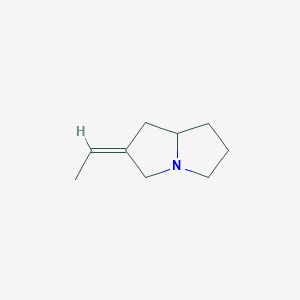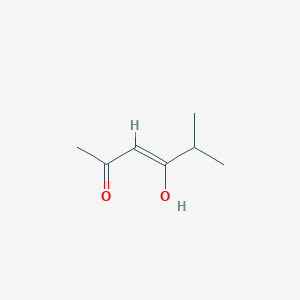
(Z)-4-hydroxy-5-methylhex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-hydroxy-5-methylhex-3-en-2-one, also known as HME, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HME is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Effets Biochimiques Et Physiologiques
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease. In addition, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential neuroprotective effects and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-4-hydroxy-5-methylhex-3-en-2-one has several advantages for use in laboratory experiments, including its versatility as a building block for the synthesis of various compounds and its potential as a therapeutic agent. However, there are also limitations to the use of (Z)-4-hydroxy-5-methylhex-3-en-2-one in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (Z)-4-hydroxy-5-methylhex-3-en-2-one, including further exploration of its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one and its potential as a therapeutic agent. In addition, there is potential for the development of new compounds based on (Z)-4-hydroxy-5-methylhex-3-en-2-one for use in various fields, including organic chemistry and biochemistry.
Méthodes De Synthèse
(Z)-4-hydroxy-5-methylhex-3-en-2-one can be synthesized through various methods, including the oxidation of 4-methyl-2-pentanone, the aldol condensation of 2-methylpropanal and acetaldehyde, and the aldol condensation of 3-methylbutanal and acetaldehyde. The most commonly used method for synthesizing (Z)-4-hydroxy-5-methylhex-3-en-2-one is the aldol condensation of 2-methylpropanal and acetaldehyde. This method involves the reaction of 2-methylpropanal with acetaldehyde in the presence of a base catalyst to form (Z)-4-hydroxy-5-methylhex-3-en-2-one.
Applications De Recherche Scientifique
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been used as a building block in the synthesis of various compounds, including chiral auxiliaries, chiral ligands, and natural products. In biochemistry, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
188677-60-3 |
|---|---|
Nom du produit |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3/b7-4- |
Clé InChI |
UTTSDKCNJMWXSK-DAXSKMNVSA-N |
SMILES isomérique |
CC(C)/C(=C/C(=O)C)/O |
SMILES |
CC(C)C(=CC(=O)C)O |
SMILES canonique |
CC(C)C(=CC(=O)C)O |
Synonymes |
4-Hexen-3-one, 5-hydroxy-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



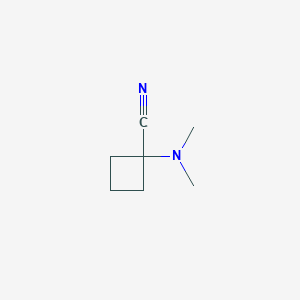
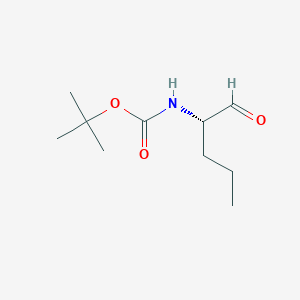
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)

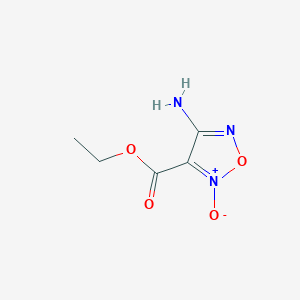
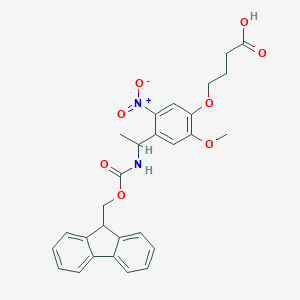
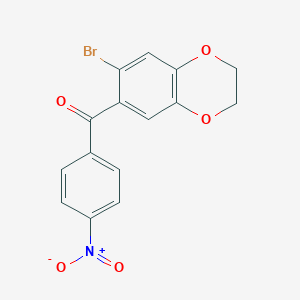


![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
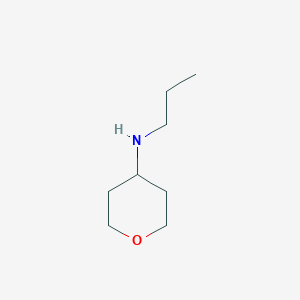
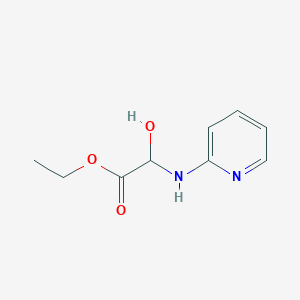
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
